molecular formula C8F18 B3041750 Perfluoro-2-methyl-3-ethylpentane CAS No. 354-97-2

Perfluoro-2-methyl-3-ethylpentane

Cat. No. B3041750
CAS RN: 354-97-2
M. Wt: 438.06 g/mol
InChI Key: BJHXOADCFUOTIA-UHFFFAOYSA-N
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Description

Perfluoro-2-methyl-3-ethylpentane is a chemical compound with a molecular weight of 438 . It is a clear, colorless liquid .


Synthesis Analysis

The synthesis of this compound and its reactions are not well-documented in the available literature .


Molecular Structure Analysis

The molecular structure analysis of this compound is not well-documented in the available literature .


Chemical Reactions Analysis

This compound can undergo hydrolysis to produce PFPrA and CF3CFHCF3 (HFC-227ea) in a manner analogous to the Haloform reaction . Photolysis is the dominant loss pathway of this compound in the troposphere .


Physical And Chemical Properties Analysis

This compound has a boiling point of 103.2 °C and a melting point of -70 °C . It has a partition coefficient (log Kow) of 6.5, a density of 1.839 g/ml, and a viscosity of 2.95 mPa s .

Scientific Research Applications

Energy Conversion Applications

Perfluoro-2-methyl-3-ethylpentane, identified as PP80 (C8F18), is notable for its application in energy conversion systems. Specifically, it is used as a working fluid in Organic Rankine Cycle (ORC) power systems, which are employed for medium and high-temperature operations. This makes PP80 a significant component in the field of renewable energy and sustainable power generation (Stelt & Colonna, 2014).

Electronic Industry Applications

In the electronic industry, PP80 serves a crucial role in component testing. Its unique properties likely offer benefits in testing under extreme conditions or in the presence of sensitive materials, although the specific applications in electronics testing are not detailed in the available literature.

Chemical Industry Applications

PP80 is utilized in the chemical industry as a hazardous reaction suppressant. This application suggests its effectiveness in managing or reducing risks associated with volatile or dangerous chemical reactions.

Oil and Gas Industry Applications

The compound finds use as a tracer in the oil and gas industry. Tracers are essential for monitoring and analyzing the movement of substances through reservoirs, helping in the exploration and management of oil and gas resources.

Environmental Impact

A study on the atmospheric fate and impact of related perfluorinated compounds indicates that these substances, including perfluoro-2-methyl-3-pentanone, have a negligible impact on global warming due to their relatively short atmospheric lifetimes and low global warming potentials (Ren et al., 2019).

Mechanism of Action

Target of Action

Perfluoro-2-methyl-3-ethylpentane, also known as PP80, is a type of perfluorocarbon . It is primarily used in industrial and professional settings . Its main targets include energy conversion applications, such as organic Rankine cycle (ORC) power systems operating at medium and high temperatures . It is also used in the electronic industry for component testing, in the chemical industry as a hazardous reaction suppressant, and as a tracer in the oil and gas industry .

Mode of Action

It is known that perfluorocarbons like pp80 have unique properties due to their fluorinated carbon backbone, which gives them extraordinary water and stain resistance . This makes them suitable for a variety of uses, including as working fluids in energy conversion applications .

Biochemical Pathways

The activation of peroxisome proliferator receptor alpha by perfluorocarbons is considered the primary mechanism of action in rodent hepatocyte-induced proliferation .

Pharmacokinetics

Its physical properties, such as boiling point (1032 °C), melting point (-70 °C), and density (1839 g/ml), have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It is known that perfluorocarbons can induce significant hepatocyte proliferation . RNA-sequencing studies have shown that perfluorocarbons can cause differential gene expression, including the activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its use as a working fluid in energy conversion applications is dependent on the operating temperatures of the systems . Furthermore, its environmental persistence due to its non-biodegradable nature can lead to widespread environmental contamination .

Future Directions

Perfluoro-2-methyl-3-ethylpentane can be used as working fluids in energy conversion applications, like organic Rankine cycle (ORC) power systems operating at medium and high temperatures . Other areas of use are in the electronic industry for component testing, in the chemical industry as a hazardous reaction suppressant, and as tracers in the oil and gas industry .

Biochemical Analysis

Biochemical Properties

Perfluoro-2-methyl-3-ethylpentane is a highly stable compound that does not readily participate in biochemical reactions under normal physiological conditions. Its stability is attributed to the strong carbon-fluorine bonds, which make it resistant to enzymatic degradation. As a result, this compound does not interact significantly with enzymes, proteins, or other biomolecules in biological systems. This lack of interaction limits its role in biochemical reactions and reduces its potential for bioaccumulation and toxicity .

Cellular Effects

This compound has minimal effects on cellular processes due to its chemical inertness. Studies have shown that it does not significantly influence cell signaling pathways, gene expression, or cellular metabolism. The compound’s resistance to degradation and lack of reactivity with cellular components mean that it does not interfere with normal cellular functions. Consequently, this compound is considered to have low cytotoxicity and minimal impact on cell viability .

Molecular Mechanism

The molecular mechanism of this compound is primarily characterized by its lack of interaction with biomolecules. The compound does not bind to enzymes or proteins, nor does it inhibit or activate enzymatic activity. Its high stability and resistance to degradation prevent it from participating in biochemical pathways or altering gene expression. As a result, this compound exerts its effects through physical rather than chemical interactions, such as by providing a stable environment for certain industrial processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated remarkable stability over time. It does not degrade or lose its chemical properties, even under prolonged exposure to various environmental conditions. This stability ensures that the compound maintains its inert nature and does not produce long-term effects on cellular function. In both in vitro and in vivo studies, this compound has shown no significant changes in its biochemical properties or interactions over time .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have indicated that the compound is well-tolerated at various concentrations. There are no observed threshold effects or toxicities at low to moderate doses. At extremely high doses, this compound may cause physical displacement of cellular components due to its volume, but this is not related to chemical toxicity. Overall, the compound exhibits low toxicity and minimal adverse effects in animal models .

Metabolic Pathways

This compound is not involved in any known metabolic pathways due to its chemical inertness. The compound does not interact with enzymes or cofactors and does not affect metabolic flux or metabolite levels. Its resistance to enzymatic degradation ensures that it remains unchanged in biological systems, further supporting its low potential for bioaccumulation and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. Due to its hydrophobic nature, the compound may accumulate in lipid-rich areas, but it does not interact with specific transporters or binding proteins. This passive distribution ensures that this compound remains relatively evenly distributed within biological systems without causing significant disruptions .

Subcellular Localization

This compound does not exhibit specific subcellular localization due to its lack of interaction with cellular components. The compound does not possess targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles. As a result, this compound remains evenly distributed within cells, maintaining its inert nature and minimal impact on cellular functions .

properties

IUPAC Name

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18/c9-1(3(11,12)7(21,22)23,4(13,14)8(24,25)26)2(10,5(15,16)17)6(18,19)20
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHXOADCFUOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF(C2F5)CF(CF3)2, C8F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880120
Record name Perfluoro-2-methyl-3-ethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

354-97-2
Record name Perfluoro-2-methyl-3-ethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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